molecular formula C22H16N4O5 B14544282 4-(2,4-Dinitrophenoxy)-1-methyl-3,5-diphenyl-1H-pyrazole CAS No. 62227-91-2

4-(2,4-Dinitrophenoxy)-1-methyl-3,5-diphenyl-1H-pyrazole

Cat. No.: B14544282
CAS No.: 62227-91-2
M. Wt: 416.4 g/mol
InChI Key: RUPPRRAUWTWNOP-UHFFFAOYSA-N
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Description

4-(2,4-Dinitrophenoxy)-1-methyl-3,5-diphenyl-1H-pyrazole is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a 2,4-dinitrophenoxy group, a methyl group, and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dinitrophenoxy)-1-methyl-3,5-diphenyl-1H-pyrazole typically involves multiple steps. One common method starts with the preparation of 2,4-dinitrophenol, which is then reacted with appropriate reagents to introduce the pyrazole ring and other substituents. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dinitrophenoxy)-1-methyl-3,5-diphenyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield corresponding amines, while substitution reactions could introduce various functional groups onto the phenoxy ring .

Mechanism of Action

The mechanism of action of 4-(2,4-Dinitrophenoxy)-1-methyl-3,5-diphenyl-1H-pyrazole involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the pyrazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,4-Dinitrophenoxy)-1-methyl-3,5-diphenyl-1H-pyrazole is unique due to its combination of a pyrazole ring with a 2,4-dinitrophenoxy group and two phenyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

CAS No.

62227-91-2

Molecular Formula

C22H16N4O5

Molecular Weight

416.4 g/mol

IUPAC Name

4-(2,4-dinitrophenoxy)-1-methyl-3,5-diphenylpyrazole

InChI

InChI=1S/C22H16N4O5/c1-24-21(16-10-6-3-7-11-16)22(20(23-24)15-8-4-2-5-9-15)31-19-13-12-17(25(27)28)14-18(19)26(29)30/h2-14H,1H3

InChI Key

RUPPRRAUWTWNOP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C4=CC=CC=C4

Origin of Product

United States

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